REACTION_CXSMILES
|
ClC1C=C(NC2N=C(C3C(C4C=C(NC(=O)C5C(F)=CC=CC=5F)C=CC=4)=NN4C=CC=CC=34)C=CN=2)C=CC=1OCCN(C)C.[F:47][C:48]1[CH:53]=[C:52]([N+:54]([O-])=O)[CH:51]=[CH:50][C:49]=1[O:57][CH2:58][CH2:59][O:60][CH3:61]>>[F:47][C:48]1[CH:53]=[C:52]([NH2:54])[CH:51]=[CH:50][C:49]=1[O:57][CH2:58][CH2:59][O:60][CH3:61]
|
Name
|
title compound
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1OCCN(C)C)NC1=NC=CC(=N1)C=1C(=NN2C1C=CC=C2)C=2C=C(C=CC2)NC(C2=C(C=CC=C2F)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])OCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1OCCOC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |